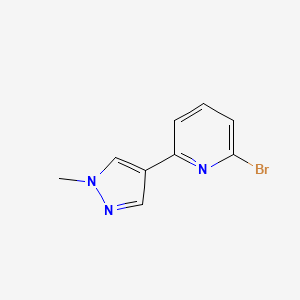

2-Bromo-6-(N-methylpyrazol-4-yl)pyridine

Beschreibung

2-Bromo-6-(N-methylpyrazol-4-yl)pyridine (CAS: 1093879-86-7) is a brominated pyridine derivative functionalized with an N-methylpyrazole substituent at the 6-position. Its molecular formula is C₉H₈BrN₃, with a molecular weight of 238.09 g/mol . This compound is primarily utilized in medicinal and materials chemistry as a versatile building block for synthesizing ligands, catalysts, and bioactive molecules. Its structural features—a bromine atom (a good leaving group) and a rigid heterocyclic substituent—make it valuable for cross-coupling reactions and drug discovery pipelines.

Eigenschaften

IUPAC Name |

2-bromo-6-(1-methylpyrazol-4-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-13-6-7(5-11-13)8-3-2-4-9(10)12-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBQJRLVMWCYTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(N-methylpyrazol-4-yl)pyridine typically involves the bromination of 6-(N-methylpyrazol-4-yl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-(N-methylpyrazol-4-yl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The pyrazole ring and pyridine core can participate in oxidation and reduction reactions under appropriate conditions.

Cyclization Reactions: The compound can be used as a building block in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while oxidation and reduction reactions can yield different functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-(N-methylpyrazol-4-yl)pyridine has several scientific research applications:

Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes.

Organic Synthesis: The compound serves as a versatile building block for constructing complex heterocyclic molecules.

Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following pyridine-based brominated derivatives share structural similarities with 2-bromo-6-(N-methylpyrazol-4-yl)pyridine but differ in substituent electronic properties and steric profiles:

Key Observations :

- Electron Effects : The trifluoromethyl group in 2-bromo-6-(trifluoromethyl)pyridine increases electrophilicity at the pyridine ring, favoring nucleophilic substitution reactions compared to the electron-rich N-methylpyrazole derivative .

- Steric Hindrance : N-methylpyrazole in the target compound provides moderate steric bulk, balancing reactivity and binding affinity in catalytic or biological applications.

Activity Trends :

- Imidazole-triazole hybrids (e.g., compound 7b) show potent anticancer activity, suggesting that heterocyclic diversity enhances target binding .

Physicochemical Properties

Melting points and stability vary significantly with substituents:

Biologische Aktivität

2-Bromo-6-(N-methylpyrazol-4-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

2-Bromo-6-(N-methylpyrazol-4-yl)pyridine is characterized by the presence of a bromine atom and a methylpyrazole moiety, which contribute to its reactivity and biological interactions. The compound's structure can be represented as follows:

The biological activity of 2-Bromo-6-(N-methylpyrazol-4-yl)pyridine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom enhances electrophilicity, while the pyrazole ring can engage in hydrogen bonding and π-stacking interactions with biological macromolecules.

Biological Activity Overview

Research indicates that 2-Bromo-6-(N-methylpyrazol-4-yl)pyridine exhibits diverse biological activities:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains.

- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that it can induce apoptosis in cancer cell lines.

Antimicrobial Activity

A study demonstrated that 2-Bromo-6-(N-methylpyrazol-4-yl)pyridine exhibited significant antimicrobial activity against E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both strains, indicating promising potential as an antimicrobial agent .

Anti-inflammatory Activity

In vitro experiments showed that the compound inhibited the secretion of TNF-α and IL-6 in LPS-stimulated macrophages by approximately 70% at a concentration of 10 µM, suggesting its utility in managing inflammatory responses .

Anticancer Activity

In a study involving various cancer cell lines, 2-Bromo-6-(N-methylpyrazol-4-yl)pyridine demonstrated IC50 values ranging from 5 to 15 µM, indicating moderate cytotoxicity. Notably, it was more effective against breast cancer (MCF7) cells compared to lung cancer (A549) cells .

Comparative Analysis with Similar Compounds

| Compound | Structure | MIC (µg/mL) | IC50 (µM) | Notes |

|---|---|---|---|---|

| 2-Bromo-6-(N-methylpyrazol-4-yl)pyridine | Structure | 32 | 5 - 15 | Exhibits antimicrobial and anticancer properties |

| 2-Methylpyrazine | Structure | 64 | >20 | Less potent than the brominated derivative |

| 6-tert-butyl-pyrazin-2-ol | Structure | 48 | 10 - 25 | Similar activity profile but lower potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.